molecular formula C19H12BrN B12724675 9-(4-Bromobenzylidene)-1-azafluorene CAS No. 110576-15-3

9-(4-Bromobenzylidene)-1-azafluorene

Cat. No.: B12724675
CAS No.: 110576-15-3
M. Wt: 334.2 g/mol
InChI Key: PGAKVZRBPHFHKV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Bromobenzylidene)-1-azafluorene is an organic compound that belongs to the class of azafluorenes This compound is characterized by the presence of a bromobenzylidene group attached to the azafluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobenzylidene)-1-azafluorene typically involves the condensation reaction between 9-azafluorene and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in an ethanol solvent under reflux conditions . The mixture is heated under reflux for a few hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Bromobenzylidene)-1-azafluorene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azafluorenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

9-(4-Bromobenzylidene)-1-azafluorene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-(4-Bromobenzylidene)-1-azafluorene involves its interaction with specific molecular targets and pathways. The bromobenzylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The azafluorene core can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 9-(4-Bromobenzylidene)-1-azafluorene is unique due to its azafluorene core, which imparts distinct chemical properties and reactivity. The presence of the bromobenzylidene group further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

110576-15-3

Molecular Formula

C19H12BrN

Molecular Weight

334.2 g/mol

IUPAC Name

(9E)-9-[(4-bromophenyl)methylidene]indeno[2,1-b]pyridine

InChI

InChI=1S/C19H12BrN/c20-14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-21-19(17)18/h1-12H/b18-12+

InChI Key

PGAKVZRBPHFHKV-LDADJPATSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)Br)N=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Br)N=CC=C3

Origin of Product

United States

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